4-Amino-N-heptylbenzamide
Description
Overview of Benzamide (B126) Core Structures in Medicinal Chemistry
The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govontosight.ai Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its synthetic tractability, and its favorable physicochemical properties. ontosight.ai Benzamide derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects. ontosight.aiontosight.ailcsciences.com The versatility of the benzamide core allows for extensive chemical modification at both the phenyl ring and the amide nitrogen, enabling the fine-tuning of a compound's pharmacological profile.
Significance of the Amide Functional Group in Biomolecular Recognition
The amide functional group is of paramount importance in the architecture of biological molecules, most notably forming the peptide bonds that link amino acids into proteins. libretexts.orgnih.gov This functional group is an exceptional hydrogen bond donor and acceptor, a characteristic that is fundamental to its role in biomolecular recognition. nih.govchinesechemsoc.org The resonance stabilization of the amide bond confers a planar and rigid character, which restricts conformational freedom and pre-organizes the molecule for specific binding events with enzymes and receptors. nih.gov This inherent stability and capacity for directional hydrogen bonding make the amide group a critical component in the design of molecules that can selectively interact with biological targets. nih.govpharm.or.jp
Contextualization of 4-Amino-N-heptylbenzamide within Relevant Chemical Space
This compound belongs to the class of N-substituted 4-aminobenzamides. This particular molecule is characterized by a heptyl chain attached to the amide nitrogen and an amino group at the para position of the benzamide ring. The presence of the long alkyl chain significantly increases the lipophilicity of the molecule compared to simpler analogues like 4-amino-N-ethylbenzamide or 4-amino-N-butylbenzamide. ontosight.aiontosight.ai This modification can influence its solubility, membrane permeability, and potential interactions with hydrophobic pockets in protein targets. The 4-amino substitution provides a key site for further chemical modification and can also act as a hydrogen bond donor, influencing its binding properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C14H22N2O | 234.34 |
| 4-Amino-N-ethylbenzamide | C9H12N2O | 164.20 |
| 4-Amino-N-butylbenzamide | C11H16N2O | 192.26 |
| 4-Amino-N-phenylbenzamide | C13H12N2O | 212.25 |
Data sourced from various chemical databases. ontosight.aibldpharm.comsigmaaldrich.comepa.gov
Rationale for Academic Investigation of this compound
The specific combination of the 4-aminobenzamide (B1265587) core with a seven-carbon alkyl chain makes this compound a subject of interest for academic and industrial research for several reasons.
A chemical probe is a small molecule used to study and manipulate biological systems. This compound, with its distinct structural features, has the potential to serve as such a tool. The heptyl chain can facilitate interactions with hydrophobic regions of proteins, while the aminobenzamide portion can engage in specific hydrogen bonding. This bifunctional nature could allow it to selectively target certain classes of enzymes or receptors. For instance, similar N-alkylated aromatic compounds are investigated as probes for various biological targets. rsc.org The amino group also offers a reactive handle for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and identification of its binding partners within a cellular context.
The 4-aminobenzamide scaffold is a well-established starting point for the development of new drugs. nih.govlcsciences.com The investigation of this compound can be seen as part of a broader effort in structure-activity relationship (SAR) studies. By systematically varying the N-alkyl substituent, researchers can probe the size and nature of the binding pocket of a target protein. For example, studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that the nature of the substituent on the amide can significantly impact potency and selectivity. benthamdirect.comresearchgate.net While specific research on this compound as an HDAC inhibitor is not widely published, its structure is analogous to compounds that have been explored in this area. The findings from such investigations can guide the design of more potent and selective drug candidates for various diseases, including cancer. nih.govbenthamdirect.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-amino-N-heptylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-11-16-14(17)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3,(H,16,17) |
InChI Key |
BAGSEDXHMGGAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino N Heptylbenzamide and Analogs
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 4-Amino-N-heptylbenzamide reveals two primary disconnection points around the central amide bond. This bond can be retrosynthetically cleaved in two ways, leading to two main sets of precursor molecules.
Scheme 1: Retrosynthetic Disconnections for this compound

Disconnection A (C-N bond): This is the most common and direct approach. It disconnects the amide bond to yield a carboxylic acid derivative and an amine. This leads to 4-aminobenzoic acid or an activated form thereof, and heptylamine (B89852).
Disconnection B (Aromatic C-N bond): This less common approach involves the formation of the bond between the carbonyl group and the aromatic ring. This would involve a nucleophilic aromatic substitution or a cross-coupling reaction, which are generally more complex for this type of transformation.
Based on this analysis, the most logical and widely applicable synthetic strategies involve the formation of the amide bond between a 4-aminobenzoyl moiety and a heptylamine moiety. The primary challenge in this synthesis is the potential for the amino group on the benzoyl precursor to react, necessitating the use of protecting groups or chemoselective reaction conditions. A common strategy to circumvent this is to introduce the amino group in a later step, typically by reducing a nitro group. This leads to the identification of 4-nitrobenzoic acid or 4-nitrobenzoyl chloride as key precursors.
Classical Amide Bond Formation Strategies for Substituted Benzamides
Traditional methods for forming amide bonds remain a cornerstone of organic synthesis due to their reliability and well-established procedures.
Condensation Reactions from 4-Aminobenzoic Acid Derivatives
The direct condensation of 4-aminobenzoic acid with heptylamine is a straightforward approach to this compound. However, the direct reaction requires high temperatures to drive off the water formed, which can lead to side reactions and decomposition. To overcome this, various coupling reagents are employed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.
Commonly used coupling reagents facilitate the formation of a more reactive acyl intermediate, which is then readily attacked by the amine. The choice of coupling reagent can significantly impact the reaction's efficiency and yield.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Group | Byproducts |
| Dicyclohexylcarbodiimide (B1669883) | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 7-Azabenzotriazolyl ester | Tetramethylurea |
The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates.
A typical procedure would involve dissolving 4-aminobenzoic acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and heptylamine. The reaction is typically stirred at room temperature until completion.
Amination Reactions on Benzoyl Chloride Precursors
An alternative and highly effective strategy involves the use of a more reactive carboxylic acid derivative, such as a benzoyl chloride. To prevent unwanted reactions with the amino group, a protected precursor, 4-nitrobenzoyl chloride, is commonly used. This precursor is reacted with heptylamine to form the N-heptyl-4-nitrobenzamide intermediate. The nitro group is then subsequently reduced to the desired amino group.
Scheme 2: Synthesis of this compound via a Nitro Intermediate

The initial acylation of heptylamine with 4-nitrobenzoyl chloride is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The subsequent reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being one of the most common and cleanest.
Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | 1-4 atm H₂, RT, various solvents (e.g., EtOH, EtOAc) | High yields, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment |
| SnCl₂·2H₂O | HCl, EtOH, reflux | Effective and reliable | Stoichiometric tin waste |
| Fe, NH₄Cl | EtOH/H₂O, reflux | Inexpensive, environmentally benign | Requires large excess of iron, workup can be tedious |
| NaBH₄, FeCl₂ | THF, RT | High chemoselectivity, mild conditions | Requires careful control of stoichiometry |
The chemoselective reduction of the nitro group in the presence of the amide functionality is crucial for the success of this route. Catalytic hydrogenation with palladium on carbon (Pd/C) is often the method of choice due to its high efficiency and the mild conditions required.
Advanced Synthetic Approaches for Structural Diversity
To improve reaction efficiency, reduce waste, and access a wider range of structural analogs, several advanced synthetic methodologies have been developed.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. mdpi.comnih.gov
The direct amidation of carboxylic acids with amines can be efficiently carried out under microwave irradiation, often in the absence of a solvent or catalyst. For the synthesis of this compound, a mixture of 4-aminobenzoic acid and heptylamine could be subjected to microwave heating, providing a rapid and environmentally friendly route to the target compound. The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and reduced side product formation.
Catalytic Approaches for Selective Functionalization
The development of catalytic methods for amide bond formation is a significant area of research, aiming to replace stoichiometric activating agents with more sustainable catalytic alternatives.
Palladium-Catalyzed Aminocarbonylation: This method allows for the synthesis of benzamides from aryl halides, carbon monoxide, and amines. While not a direct route to this compound from the specified precursors, it represents a powerful tool for the synthesis of analogs starting from halo-substituted anilines.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for amide synthesis. Lipases, for instance, can catalyze the amidation of esters or carboxylic acids with amines under mild conditions. This approach is particularly advantageous for its high chemoselectivity and operation in aqueous or solvent-free systems, minimizing environmental impact. The enzymatic synthesis of N-substituted amides has been demonstrated, showcasing the potential for a biocatalytic route to this compound.
Stereochemical Considerations in Analogue Synthesis
The synthesis of analogs of this compound can introduce stereochemical complexity, depending on the nature of the precursors and the synthetic route. While the parent molecule, this compound, is achiral, modifications to its structure can create chiral centers, leading to the formation of stereoisomers.
The introduction of chirality most commonly occurs through the use of chiral starting materials. For instance, if an analog were synthesized using a chiral amine or a chiral carboxylic acid derivative, the resulting benzamide (B126) would possess one or more stereocenters. This would result in the formation of enantiomers or diastereomers, which may exhibit different biological activities.
Another important stereochemical aspect arises from the nature of the amide bond itself. The rotation around the C-N amide bond is restricted, which can lead to the existence of different conformers, or rotational isomers (rotamers). In studies of related N-acylhydrazone derivatives, researchers have observed the presence of two distinct conformers, specifically the syn-periplanar and anti-periplanar forms, which are detectable by NMR spectroscopy. This phenomenon of signal duplication in NMR spectra for groups adjacent to the amide moiety indicates the presence of these stable rotational isomers in solution.
Furthermore, in complex analogs with significant steric hindrance, such as those incorporating bulky groups, the energy barriers to bond rotation can be substantial enough to allow for the isolation of stable atropisomers at room temperature. The study of these dynamic processes and the determination of energy barriers to rotation can be accomplished using dynamic NMR (DNMR) studies at varying temperatures.
Table 1: Potential Sources of Stereoisomerism in Analogue Synthesis
| Source of Chirality | Type of Stereoisomer | Example Precursor Modification |
| Chiral Starting Material | Enantiomers/Diastereomers | Use of a chiral amine (e.g., (R)- or (S)-1-aminoheptane) |
| Chiral Starting Material | Enantiomers/Diastereomers | Use of a chiral carboxylic acid (e.g., a substituted benzoic acid with a stereocenter) |
| Restricted Bond Rotation | Conformers/Atropisomers | Introduction of bulky substituents near the amide bond |
Analytical Techniques for Structural Elucidation (General Academic Practice)
The definitive confirmation of the chemical structure of this compound and its analogs relies on a combination of modern analytical techniques. These methods provide complementary information about the molecule's connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic compounds in solution.
¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. It reveals the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting). For this compound, ¹H NMR would confirm the presence of the aromatic protons, the amino group protons, the amide N-H proton, and the distinct signals of the heptyl chain protons.
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, helping to piece together the molecular framework, especially for more complex analogs.
Mass Spectrometry (MS) Mass spectrometry is a primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision. The fragmentation pattern observed in the mass spectrum offers additional structural evidence, as the molecule breaks apart in predictable ways that reflect its underlying structure. Electrospray ionization (ESI) is a common technique used to generate ions from benzamide derivatives for MS analysis.
Chromatographic Techniques Chromatography is essential for the purification of the synthesized compound and for verifying its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for purifying compounds and for determining purity with high accuracy. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for separating and identifying compounds in a mixture.
Other Key Techniques
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would confirm the presence of N-H bonds (from the amine and amide groups) and the C=O bond (from the amide carbonyl).
X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and conformational details.
Table 2: Summary of Analytical Techniques for Structural Elucidation
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of hydrogen atoms |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (HRMS), fragmentation patterns |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H) |
| High-Performance Liquid Chromatography (HPLC) | Compound purity and purification |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state |
Structure Activity Relationship Sar Studies of 4 Amino N Heptylbenzamide Derivatives
Design Principles for Systematic Structural Modification
The electronic and steric properties of substituents on the phenyl ring can significantly impact a molecule's interaction with its biological target. In derivatives of 4-aminobenzamide (B1265587), the nature of the substituent at the 4-position, as well as other positions on the ring, plays a critical role in determining biological efficacy.
Research on related N-substituted aminobenzamide scaffolds has demonstrated the importance of substituents on the phenyl ring. A strategic approach to understanding these effects involves the introduction of a variety of functional groups to probe the influence of hydrophobicity, size, and hydrogen bonding capacity. For instance, the introduction of methyl, trifluoromethyl, fluoro, chloro, and bromo groups can modulate the lipophilicity and steric bulk, while methoxy, carboxylic acid, nitro, and acetyl groups can alter hydrogen bonding capabilities and electronic distribution.
A study on sulfone 2-aminobenzimidazole (B67599) derivatives highlighted that the nature of the terminal group (ethyl vs. phenyl) significantly influences non-covalent molecular interactions, which can be extrapolated to the importance of substituents on the phenyl ring of 4-aminobenzamide derivatives in dictating binding affinity to a target.
Table 1: Exemplary Substitutions on the Phenyl Ring of Aminobenzamide Derivatives and Their Potential Effects
| Position | Substituent | Potential Effect on Activity |
|---|---|---|
| 4 | -NHCOCH₃ (Acetylation of the amino group) | May decrease basicity and alter hydrogen bonding, potentially affecting receptor interaction. |
| 4 | -N(CH₃)₂ (Dimethylation of the amino group) | Increases lipophilicity and steric bulk, which could enhance or hinder binding. |
| 2, 3, 5, or 6 | -Cl, -F (Halogenation) | Can increase metabolic stability and alter electronic properties, influencing binding affinity. |
Studies on various classes of compounds have consistently shown that the length of an N-alkyl chain can have a profound impact on biological efficacy. For instance, in a series of quaternary ammonium (B1175870) and phosphonium (B103445) salts, the antibacterial activity was found to vary with the length of the methylene (B1212753) chain linker. Similarly, research on fatty acid ionic liquids demonstrated a correlation between increasing alkyl chain length and increased toxicity. In the context of alkyl p-aminobenzoates, the length of the alkyl chain was also shown to be a key factor in their biological effect.
For 4-Amino-N-heptylbenzamide derivatives, modifying the heptyl chain by either shortening or lengthening it, or by introducing branching or unsaturation, can provide valuable SAR data. These modifications can affect how the molecule fits into a binding pocket and its membrane permeability.
Table 2: Hypothetical SAR of N-Alkyl Chain Modifications in this compound Derivatives
| N-Alkyl Chain | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |
|---|---|---|
| N-pentyl | Decreased | May lead to reduced binding affinity if hydrophobic interactions are critical. |
| N-heptyl | Baseline | Optimal length for a specific target interaction. |
| N-nonyl | Increased | Could enhance activity up to a certain point (the "cut-off effect"), after which it may decrease due to poor solubility or steric hindrance. |
The amide bond in this compound is a key structural feature, providing a planar, rigid unit that can participate in hydrogen bonding. Modifications to this linkage can have a significant impact on the molecule's conformation and its ability to interact with biological targets.
One common strategy in medicinal chemistry is the use of bioisosteric replacements for the amide bond. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. A notable example is the replacement of an amide with a 1,2,3-triazole ring. The 1,4-disubstituted 1,2,3-triazole is considered a good mimic of the trans amide bond, sharing properties such as planarity, dipole moment, and the ability to act as a hydrogen bond acceptor.
Furthermore, modifications to the terminal group of the N-alkyl chain can also be explored. Introducing polar groups, for example, could alter the solubility and pharmacokinetic profile of the compound.
Table 3: Bioisosteric Replacements for the Amide Linkage
| Original Linkage | Bioisosteric Replacement | Key Properties |
|---|---|---|
| -CO-NH- (Amide) | 1,2,3-Triazole | Mimics the planarity and dipole moment of the trans amide bond. |
| -CO-NH- (Amide) | Ester | Can act as a hydrogen bond acceptor but lacks the hydrogen bond donor capability of the amide N-H. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds.
The first step in QSAR modeling is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. Descriptors can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (which describe molecular branching and shape), and electronic descriptors (e.g., partial charges).
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
In a QSAR study on N-substituted benzimidazole (B57391) derived carboxamides, a variety of 2D and 3D descriptors were likely calculated to model the antioxidative activity. These would have included descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric factors.
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods can be employed, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.
Partial Least Squares (PLS): A method that is useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to model complex, non-linear relationships.
A critical aspect of QSAR modeling is model validation. This ensures that the developed model is robust and has predictive power. Common validation techniques include:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability on the training set.
External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development.
For instance, in the 3D-QSAR analysis of benzimidazole derived carboxamides, the generated models would have been validated to ensure that the molecular properties identified as having the highest influence on antioxidative activity were indeed significant and that the model could accurately predict the activity of new derivatives. The ultimate goal of such models is to guide the design of new this compound derivatives with enhanced biological activity.
Conformational Landscape Analysis and its Influence on Biological Interaction
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like this compound, which possesses a significant degree of flexibility, understanding its conformational landscape is paramount to elucidating its mechanism of action and its interactions with biological targets. The conformational landscape refers to the collection of all possible three-dimensional arrangements (conformers) of the molecule and their relative energies.
The primary sources of conformational flexibility in this compound are the rotations around the single bonds within the N-heptyl chain and the partial double bond character of the amide C-N bond. The long, unbranched heptyl chain can adopt a multitude of conformations, ranging from a fully extended, linear arrangement to more compact, folded structures. Each of these conformations will have a specific energy level, with lower energy conformations being more stable and thus more populated at physiological temperatures.
Computational chemistry provides powerful tools to explore this landscape. Methods such as molecular mechanics and quantum mechanics calculations can be used to identify stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations, in particular, allow for the exploration of the dynamic behavior of the molecule over time, providing insights into how it might adapt its shape upon approaching a biological target, such as a receptor binding pocket.
The specific conformation of the N-heptyl chain plays a crucial role in how this compound interacts with its biological counterparts. For instance, a receptor's binding site will have a specific topology, and only certain conformations of the molecule will be able to fit snugly within it. An extended conformation might be necessary to span a particular distance within the binding site to interact with two distinct regions, while a more folded conformation might be required to fit into a more compact pocket. Studies on other N-alkylated compounds have shown that there is often an optimal chain length for receptor binding, and deviations from this length, such as the heptyl group in this case, can influence binding affinity. A decrease in binding affinity with a heptyl group compared to shorter chains has been observed in some systems, which could be attributed to the entropic cost of "freezing" a flexible chain into a single bioactive conformation, or to steric hindrance if the binding pocket cannot accommodate the longer chain.
To illustrate the type of information that can be obtained from a detailed conformational analysis, the following hypothetical data table outlines key parameters that could be determined for the most stable conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) | End-to-End Distance of Heptyl Chain (Å) |
|---|---|---|---|---|
| Extended | 0.00 | 45 | ~180 (all C-C bonds) | 8.5 |
| Gauche-Fold 1 | 0.85 | 25 | C2'-C3': 60, others ~180 | 7.2 |
| Gauche-Fold 2 | 1.20 | 15 | C4'-C5': -60, others ~180 | 7.0 |
| Hairpin-like | 2.50 | 5 | Multiple gauche torsions | 4.8 |
This table is illustrative and presents hypothetical data for the purpose of demonstrating the outputs of a conformational analysis. Specific experimental or computational studies on this compound are required to determine actual values.
Molecular Interactions and Mechanistic Insights Preclinical Focus
Computational Investigations of Ligand-Biomolecule Interactions
No peer-reviewed studies detailing computational investigations specifically for 4-Amino-N-heptylbenzamide were identified. Research in this area would typically involve simulating the interaction of the compound with potential protein targets to predict its biological activity.
Molecular Docking Simulations with Potential Biological Targets
A search of scientific databases yielded no specific molecular docking studies for this compound. Such simulations would be instrumental in predicting the binding orientation and affinity of the compound within the active site of various enzymes or receptors.
Molecular Dynamics Simulations for Binding Dynamics and Stability
There are no available publications on molecular dynamics simulations involving this compound. This type of analysis is crucial for understanding the stability of the ligand-protein complex over time and characterizing the dynamic nature of their interaction.
Quantum Chemical Calculations for Ligand-Target Affinity Prediction
No research articles employing quantum chemical calculations to predict the binding affinity of this compound with biological targets could be located. These methods are often used to provide a more accurate estimation of binding energies by considering the electronic structure of the interacting molecules.
In Vitro Biochemical Assays for Molecular Recognition
Publicly accessible data from in vitro biochemical assays specifically examining the molecular recognition of this compound is not available. These experimental studies are essential for validating computational predictions and quantitatively measuring the compound's interaction with biological molecules.
Enzyme Binding and Inhibition Kinetics Studies
No studies detailing the enzyme binding and inhibition kinetics of this compound have been published. This research would involve experiments to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific enzymes.
Receptor Binding Assays for Ligand-Target Specificity
There is no available data from receptor binding assays for this compound. These assays are fundamental for determining the binding affinity (e.g., Kd) and specificity of a compound for various receptors.
Protein-Ligand Interaction Profiling Techniques
There is currently no information available in the public domain regarding the specific techniques that have been employed to study the protein-ligand interactions of this compound. Methodologies such as affinity chromatography, surface plasmon resonance, isothermal titration calorimetry, or computational docking, which are commonly used to characterize such interactions, have not been referenced in connection with this compound.
Investigation of Intracellular Target Engagement and Distribution in Cellular Models
Similarly, research detailing the intracellular target engagement and distribution of this compound in cellular models is not publicly accessible. Studies that would typically employ techniques like cellular thermal shift assays (CETSA), fluorescence microscopy, or mass spectrometry-based proteomics to identify intracellular targets and visualize subcellular localization have not been published for this compound.
Due to the absence of research findings, no data tables or detailed discussions on the molecular interactions and cellular activities of this compound can be presented.
Preclinical Biological Evaluation in Defined Model Systems
Cell-Based Bioassays for Hypothesis-Driven Activity Screening
Cell-based bioassays are fundamental to the initial screening and characterization of a new chemical entity. These assays utilize living cells to assess the biological effects of the compound in a controlled environment that mimics a specific aspect of human physiology or disease.
Assessment of Cellular Pathway Modulation (e.g., Gene Expression, Signal Transduction)
To understand the biological impact of 4-Amino-N-heptylbenzamide, researchers would investigate its effect on key cellular pathways. This involves treating specific cell lines with the compound and measuring changes in signaling cascades and gene expression.
Gene Expression Profiling: Techniques such as quantitative polymerase chain reaction (qPCR) arrays or whole-transcriptome sequencing (RNA-Seq) would be employed to identify genes that are up- or down-regulated upon treatment with this compound. This can provide clues about the cellular processes affected by the compound.
Signal Transduction Analysis: Western blotting or immunoassays would be used to assess the phosphorylation status and abundance of key proteins in signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB). This helps to determine if this compound activates or inhibits specific signaling nodes.
Evaluation of Cellular Responses in Specific Disease-Relevant Models (in vitro)
For a targeted therapeutic application, this compound would be evaluated in in vitro models that represent specific human diseases. nih.gov These models can range from engineered cell lines to more complex organ-on-a-chip systems. nih.govbiorxiv.orgresearchgate.net For instance, if the compound is being investigated as an anti-inflammatory agent, it would be tested in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. Key cellular responses like cytokine production, cell proliferation, or apoptosis would be measured.
High-Throughput Screening Platforms for Derivative Libraries
High-throughput screening (HTS) allows for the rapid testing of a large number of chemical compounds. enamine.netaxxam.com If initial studies show promise for this compound, a library of its chemical derivatives would be synthesized. HTS platforms, often using automated robotics and sensitive detection methods (e.g., fluorescence, luminescence), would then be used to screen this library for compounds with improved potency, selectivity, or other desirable properties. axxam.com This process is essential for structure-activity relationship (SAR) studies, which aim to optimize the lead compound.
Mechanistic Elucidation in Cell-Free and Cellular Contexts
Once a biological activity has been established, the next step is to elucidate the precise molecular mechanism of action. This involves identifying the direct molecular target of the compound and characterizing the nature of their interaction.
Proteomics-Based Approaches for Target Identification and Validation
Identifying the specific protein(s) that this compound binds to is crucial for understanding its mechanism. nih.gov Chemical proteomics is a powerful tool for this purpose. mdpi.com
Affinity-Based Methods: One approach involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. mdpi.com
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. A competition experiment between the probe and this compound can reveal if the compound targets a particular enzyme. mdpi.com
The following table outlines a hypothetical dataset from a proteomics experiment aimed at identifying the cellular targets of this compound.
| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Potential Role |
| P04637 | Tumor suppressor p53 | 2.5 | 0.001 | Cell cycle regulation |
| Q06830 | Histone deacetylase 2 | 0.4 | 0.005 | Epigenetic modification |
| P27361 | Glycogen synthase kinase-3 beta | 1.8 | 0.01 | Signal transduction |
| P62258 | 14-3-3 protein beta/alpha | 1.5 | 0.02 | Signal transduction |
This data is illustrative and not based on actual experimental results for this compound.
Characterization of Specific Biological Mechanisms of Action (e.g., Competitive Inhibition, Allosteric Modulation)
After identifying a target protein, the nature of the interaction between this compound and its target needs to be characterized.
Enzyme Inhibition Assays: If the target is an enzyme, kinetic assays would be performed to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (Kd) and kinetics of the interaction between the compound and its target protein.
Allosteric Modulation: It is also important to investigate if this compound acts as an allosteric modulator, meaning it binds to a site on the protein distinct from the active site to modulate its activity. taylorandfrancis.com This can be assessed through specialized binding and functional assays.
The following table presents a hypothetical summary of the mechanistic characterization of this compound against a putative target enzyme.
| Parameter | Value | Method |
| IC50 | 1.2 µM | Enzyme activity assay |
| Kd | 0.5 µM | Surface Plasmon Resonance |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk analysis |
This data is illustrative and not based on actual experimental results for this compound.
In Vivo Studies in Established Animal Models (Preclinical Efficacy and Proof-of-Concept)
Evaluation of Biological Responses in Defined Disease Phenotypes
No data available.
Ex Vivo Analysis of Tissue and Cellular Biomarkers
No data available.
Advanced Research Applications and Future Directions
Development of 4-Amino-N-heptylbenzamide as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a probe involves demonstrating its ability to selectively interact with a biological target. There is currently a lack of specific published research detailing the development and application of this compound for this purpose.
Applications in Target Deconvolution and Validation
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. This is a critical step in understanding a compound's mechanism of action. Target validation involves confirming that the identified target is responsible for the observed biological effect. Methodologies for target deconvolution include affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches. While these techniques are well-established, their specific application to this compound has not been detailed in available research.
Utility in Chemical Proteomics and Affinity-Based Profiling
Chemical proteomics utilizes chemical probes to study protein function and interaction networks on a proteome-wide scale. Affinity-based profiling, a sub-discipline of chemical proteomics, employs probes that bind to specific protein families to characterize their activity and expression. The utility of this compound in these approaches would depend on its ability to be functionalized with reporter tags (like biotin or fluorescent dyes) without losing its target-binding affinity. Currently, there are no specific studies demonstrating the use of this compound in chemical proteomics or affinity-based profiling.
Strategic Approaches for Modulating Biological Systems
The modulation of biological systems with small molecules can be achieved through various strategic approaches, including targeted delivery and the rational design of more potent and selective analogs.
Conjugation Chemistry for Targeted Research Delivery
Conjugation chemistry involves linking a molecule of interest to a targeting moiety, such as an antibody or a peptide, to direct its delivery to specific cells or tissues. This strategy can enhance efficacy and reduce off-target effects in a research context. Common conjugation chemistries involve the formation of stable covalent bonds. The potential for this compound to be used in such applications would depend on the presence of suitable functional groups for chemical ligation. However, specific examples of conjugation chemistry being applied to this compound for targeted research delivery are not documented in the scientific literature.
Rational Design of Analogs for Enhanced Biological Activity
Rational drug design uses the knowledge of a biological target's structure to design and synthesize new molecules with improved biological activity. This process often involves creating a series of analogs of a lead compound and evaluating their structure-activity relationships (SAR). While the general principles of rational design are widely applied in medicinal chemistry, specific research detailing the rational design of this compound analogs for enhanced biological activity is not currently available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
